molecular formula C20H19NO2 B4970976 N-(furan-2-ylmethyl)-3,3-diphenylpropanamide CAS No. 5685-82-5

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide

Cat. No.: B4970976
CAS No.: 5685-82-5
M. Wt: 305.4 g/mol
InChI Key: JXIMFKBERMXMIK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide is an organic compound that belongs to the class of amides It features a furan ring, a diphenylpropanamide moiety, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) in a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature, and the product is purified by crystallization or flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance reaction rates and yields, making the process more efficient . The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Brominated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The furan ring and amide group can interact with biological molecules, potentially inhibiting or modulating their activity . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide is unique due to its combination of a furan ring and a diphenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other furan derivatives .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-20(21-15-18-12-7-13-23-18)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIMFKBERMXMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367343
Record name N-(furan-2-ylmethyl)-3,3-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-82-5
Record name N-(furan-2-ylmethyl)-3,3-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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